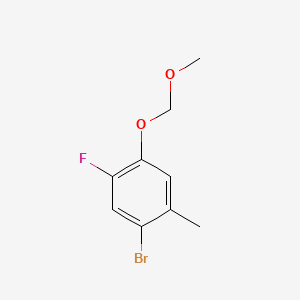

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene

Description

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene is a substituted aromatic compound characterized by a bromine atom at position 1, a fluorine atom at position 5, a methoxymethoxy (-OCH2OCH3) group at position 4, and a methyl group at position 2. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures while allowing selective deprotection under controlled conditions .

Properties

IUPAC Name |

1-bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-6-3-9(13-5-12-2)8(11)4-7(6)10/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQJKPPVZVFALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method involves the following steps:

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methoxymethoxylation: The methoxymethoxy group can be introduced through a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological or chemical effects. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural and Electronic Properties

| Compound Name (CAS) | Substituents | Similarity Score | Key Applications |

|---|---|---|---|

| 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene | Br (1), F (5), -OCH2OCH3 (4), -CH3 (2) | - | Pharmaceutical intermediates |

| 2-Bromo-4-fluoro-1-methoxybenzene (2040-89-3) | Br (2), F (4), -OCH3 (1) | 0.91 | Agrochemical synthesis |

| 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene (861408-96-0) | F (3), -OCH2OCH3 (1), -CH3 (2) | - | Discontinued fine chemicals |

| 1-Bromo-4-fluoro-2-methylbenzene (452-63-1) | Br (1), F (4), -CH3 (2) | 0.95 | Cross-coupling reactions |

Biological Activity

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound can be characterized by its chemical formula and molecular weight of approximately 239.11 g/mol. The compound features a bromine atom and a fluorine atom on the benzene ring, along with a methoxymethoxy group which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds like this compound exhibit antimicrobial properties. These compounds can disrupt cellular functions in bacteria and fungi, making them potential candidates for antibiotic development.

- Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for various enzymes, such as xanthine oxidase, which is involved in purine metabolism. This inhibition can have therapeutic implications for conditions like gout and hyperuricemia.

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated aromatic compounds demonstrated that 1-bromo-5-fluoro derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound effectively inhibited bacterial growth at low concentrations.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Case Study 2: Enzyme Inhibition

Inhibition studies on xanthine oxidase revealed that 1-bromo-5-fluoro compounds could reduce enzyme activity significantly. The IC50 values were calculated to assess potency.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Competitive inhibition |

| 20 | Non-competitive inhibition |

Research Findings

Recent findings indicate that the presence of halogen atoms in aromatic compounds often enhances their biological activity due to increased lipophilicity and potential interactions with biological targets. The methoxymethoxy group may also contribute to solubility and bioavailability, making the compound more effective in therapeutic applications.

Toxicity Studies

Toxicological assessments have shown that while the compound exhibits promising biological activities, it also poses certain risks. Acute toxicity studies indicate that high doses may lead to adverse effects such as neurotoxicity and respiratory distress in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.